
2-(2,3-dihydro-1H-inden-5-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid is an organic compound with the molecular formula C13H16O2 It is a derivative of indane, a bicyclic hydrocarbon, and features a butanoic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)butanoic acid typically involves the reaction of indanone with butanoic acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where indanone reacts with butanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indanone derivatives, while reduction can produce indanol derivatives.
科学研究应用
2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid: This compound has a similar structure but features an ether linkage instead of a direct carbon-carbon bond.
4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid: This compound includes additional substituents on the indane ring, which can alter its chemical properties and biological activities.
Uniqueness
2-(2,3-Dihydro-1H-inden-5-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of the indane ring and butanoic acid functional group makes it a versatile compound for various research applications.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1H-inden-5-yl)butanoic acid |
InChI |
InChI=1S/C13H16O2/c1-2-12(13(14)15)11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3,(H,14,15) |
InChI 键 |
WQTCNMYHARQDKK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC2=C(CCC2)C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



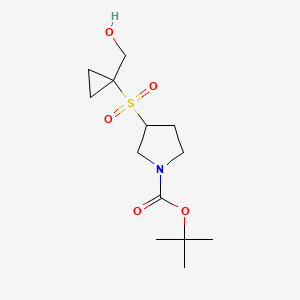
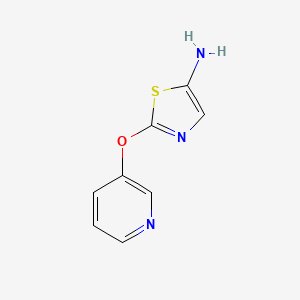
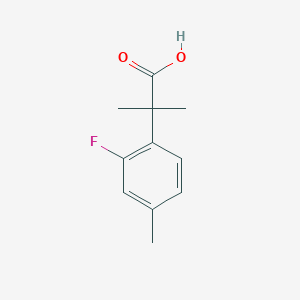
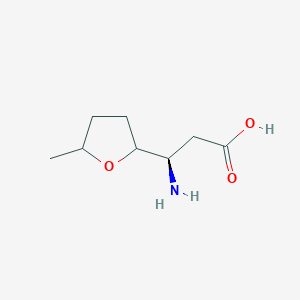
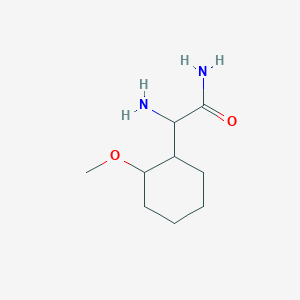
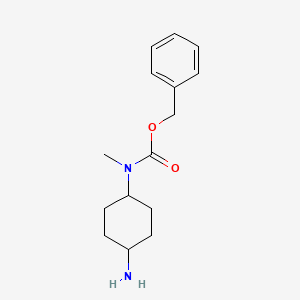
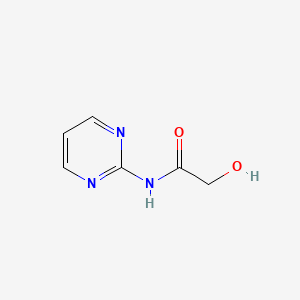
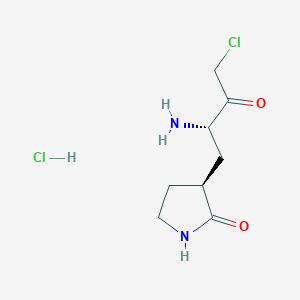
![(1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B13334242.png)
![Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B13334246.png)
![2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13334249.png)
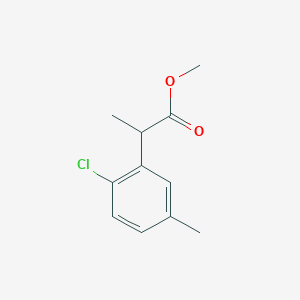
![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane](/img/structure/B13334271.png)
